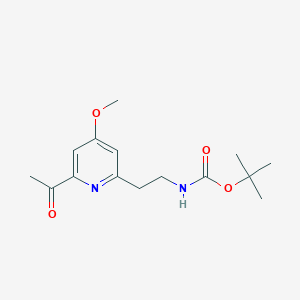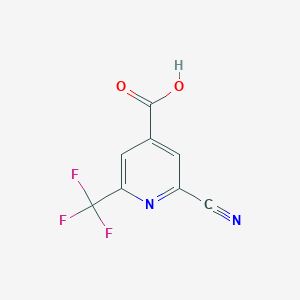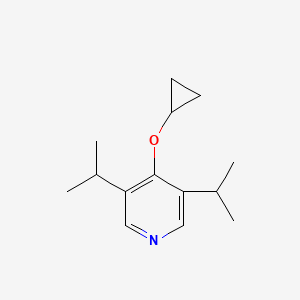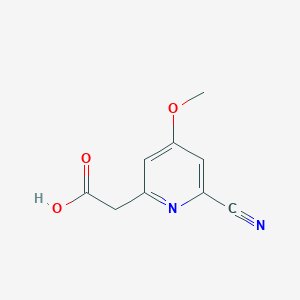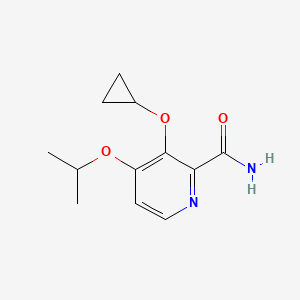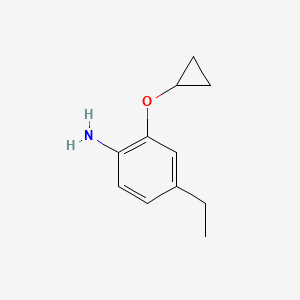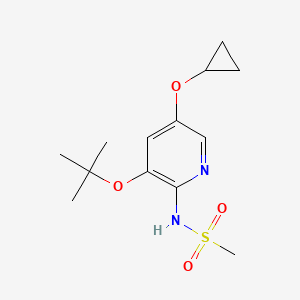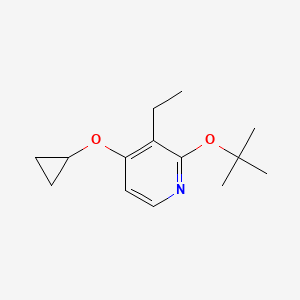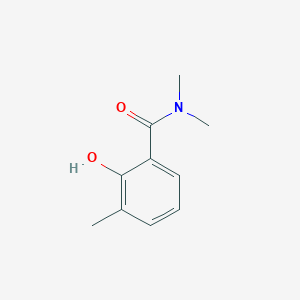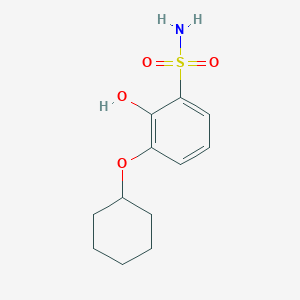
1-Cyclopropoxy-3-isopropyl-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and an isopropyl group. This compound belongs to the class of aromatic hydrocarbons and exhibits unique chemical properties due to its specific substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropyl methyl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring to a cyclohexane derivative.
Substitution: Halogenation reactions with chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or light (hv).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents can engage in π-π interactions, hydrogen bonding, or hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE vs1-CYCLOPROPOXY-2-METHYL-3-(BUTAN-2-YL)BENZENE : The length of the alkyl chain influences the compound’s solubility and hydrophobicity .
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE: vs. : The position of the isopropyl group affects the compound’s reactivity and interaction with other molecules.
Uniqueness: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group introduces ring strain, affecting the compound’s reactivity and stability .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-9(2)12-5-4-6-13(10(12)3)14-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
InChI Key |
VGFHTBDVGVWNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


